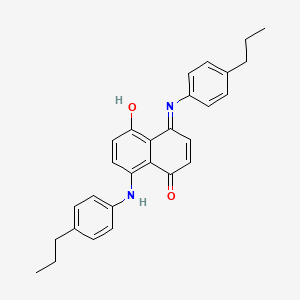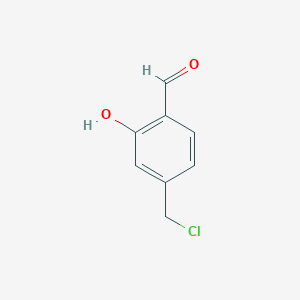![molecular formula C10H22O2SSi B14361235 {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane CAS No. 91453-33-7](/img/structure/B14361235.png)
{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane is a chemical compound with a unique structure that includes a silane group bonded to an ethenesulfinyl-ethoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane typically involves the reaction of diethylmethylchlorosilane with 2-(ethenesulfinyl)ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions may require a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
While specific biological applications are less common, the compound’s derivatives may be explored for their potential biological activity, including as intermediates in the synthesis of biologically active molecules.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives could be investigated for their potential as therapeutic agents or as part of drug delivery systems.
Industry
In industry, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials, making them more durable and efficient.
Wirkmechanismus
The mechanism of action of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane involves its interaction with various molecular targets. The ethenesulfinyl group can participate in redox reactions, while the silane moiety can form strong bonds with other silicon-containing compounds. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, [[2-(ethenylsulfinyl)ethoxy]methyl]diethylmethyl-: This compound has a similar structure but with slight variations in the functional groups.
Diethylmethylchlorosilane: A precursor in the synthesis of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane.
2-(Ethenesulfinyl)ethanol: Another precursor used in the synthesis process.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical transformations and properties.
Eigenschaften
| 91453-33-7 | |
Molekularformel |
C10H22O2SSi |
Molekulargewicht |
234.43 g/mol |
IUPAC-Name |
2-ethenylsulfinylethoxymethyl-diethyl-methylsilane |
InChI |
InChI=1S/C10H22O2SSi/c1-5-13(11)9-8-12-10-14(4,6-2)7-3/h5H,1,6-10H2,2-4H3 |
InChI-Schlüssel |
WUEACRPOJSUCHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(CC)COCCS(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)


![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14361200.png)
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)


